9-Bromo-fenantren-3-amina

Descripción general

Descripción

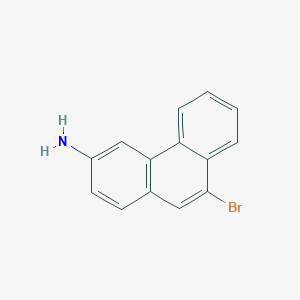

9-Bromophenanthren-3-amine is a halogenated aromatic amine derived from phenanthrene It features a bromine atom at the ninth position and an amine group at the third position of the phenanthrene ring system

Aplicaciones Científicas De Investigación

9-Bromophenanthren-3-amine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

Biological Studies: It can be used as a probe in fluorescence microscopy due to its strong fluorescence under UV light.

Medicinal Chemistry:

Mecanismo De Acción

Target of Action

This compound is a halogenated organic compound

Mode of Action

It is known that halogenated organic compounds can interact with their targets in a variety of ways, including covalent bonding, hydrogen bonding, and van der waals interactions . The specific interactions of 9-Bromophenanthren-3-amine with its targets would depend on the nature of those targets.

Pharmacokinetics

The compound’s molecular weight is 272.144 g/mol , which suggests that it may be able to cross biological membranes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromophenanthren-3-amine typically involves the bromination of phenanthrene followed by amination. The bromination process can be carried out using bromine in the presence of a solvent like carbon tetrachloride under reflux conditions . The resulting 9-bromophenanthrene is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amine group at the desired position .

Industrial Production Methods: Industrial production of 9-Bromophenanthren-3-amine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 9-Bromophenanthren-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form complex aromatic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like chromic acid or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenanthrene derivatives, while coupling reactions can produce extended aromatic systems.

Comparación Con Compuestos Similares

9-Bromophenanthrene: Lacks the amine group, making it less versatile in certain reactions.

9-Bromoanthracene: Similar structure but different electronic properties due to the anthracene core.

9-Bromophenanthroline: Contains nitrogen atoms in the ring, offering different coordination chemistry.

Uniqueness: 9-Bromophenanthren-3-amine is unique due to the presence of both a bromine atom and an amine group, which provide distinct reactivity and potential for diverse applications. Its combination of electronic properties and functional groups makes it a valuable compound in various fields of research.

Actividad Biológica

9-Bromophenanthren-3-amine is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon known for its diverse biological activities. This compound has garnered attention due to its potential role as an allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which is crucial in various neurological processes and disorders. This article explores the biological activity of 9-bromophenanthren-3-amine, focusing on its synthesis, pharmacological properties, and implications for therapeutic applications.

Synthesis

The synthesis of 9-bromophenanthren-3-amine involves several chemical transformations, primarily starting from 9-bromophenanthrene. The following steps outline the general synthetic pathway:

- Bromination : Introduction of a bromine atom at the 9-position of phenanthrene.

- Amination : Conversion of the bromine to an amine group via nucleophilic substitution.

- Purification : The final product is purified through recrystallization or chromatography.

This synthetic route allows for the production of 9-bromophenanthren-3-amine in substantial yields, facilitating further biological studies.

NMDA Receptor Modulation

Research indicates that derivatives of phenanthrene, including 9-bromophenanthren-3-amine, exhibit allosteric modulation at the NMDA receptor. NMDA receptors are implicated in numerous neurological disorders such as schizophrenia, epilepsy, and Alzheimer's disease. The biological activity of 9-bromophenanthren-3-amine can be summarized as follows:

- Potentiation and Antagonism : Preliminary studies suggest that alkyl substituents at the 9-position enhance NMDA receptor potentiation. Conversely, introducing polar groups can shift the activity towards antagonism .

- Structure-Activity Relationship (SAR) : A series of phenanthrene derivatives were tested for their effects on GluN1/GluN2A-D receptor responses at a concentration of 100 μM. The findings indicated that:

Case Studies

A notable study involved testing various derivatives, including 9-bromophenanthren-3-amine, on Xenopus oocytes expressing NMDA receptors. The results demonstrated that:

- Compounds with larger hydrophobic substituents showed enhanced potentiation effects.

- Specific substitutions led to significant variations in receptor response profiles .

Data Table: Biological Activity Profile

| Compound | NMDA Receptor Activity | Observations |

|---|---|---|

| 9-Bromophenanthren-3-amine | Potentiator | Enhances receptor response to glutamate |

| 9-Iodophenanthrene | Potentiator | Similar profile; larger substituents enhance activity |

| 3-Carboxyphenanthrene | Antagonist | Polar groups reduce potentiation |

| 9-Chlorophenanthrene | Mixed Activity | Varies based on substitution |

Implications for Therapeutics

Given the modulatory effects on NMDA receptors, compounds like 9-bromophenanthren-3-amine have potential therapeutic applications in treating neurological disorders. Allosteric modulators may offer advantages over traditional antagonists by maintaining physiological functions while providing therapeutic effects.

Propiedades

IUPAC Name |

9-bromophenanthren-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c15-14-7-9-5-6-10(16)8-13(9)11-3-1-2-4-12(11)14/h1-8H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVXVMFYAJHMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40322213 | |

| Record name | 9-bromophenanthren-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7473-67-8 | |

| Record name | NSC400684 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-bromophenanthren-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.